Nvp-dky709 -

Nvp-dky709

Catalog Number: EVT-10961991
CAS Number:
Molecular Formula: C25H27N3O3
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of NVP-DKY709 involves a series of chemical reactions that modify existing frameworks to enhance selectivity and efficacy. The compound is derived from thalidomide analogs, which are known for their ability to bind to cereblon, a component of the E3 ubiquitin ligase complex. The synthetic pathway includes:

  1. Starting Materials: Utilizing modified thalidomide derivatives as precursors.
  2. Reactions: Key reactions involve halogenation and amide bond formation to introduce functional groups that enhance binding affinity to IKZF2.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of NVP-DKY709 can be described as follows:

  • Core Structure: It contains a phthalimide moiety linked to a piperidine ring, which is crucial for its interaction with IKZF2.
  • Data: The crystal structure of the NVP-DKY709-IKZF2 complex reveals specific binding interactions that facilitate degradation. The binding mode is characterized by the orientation of key functional groups towards the active site of IKZF2, promoting effective recruitment to the cereblon complex .
Chemical Reactions Analysis

NVP-DKY709 undergoes several important chemical reactions:

  1. Ubiquitination: Upon binding to IKZF2, NVP-DKY709 recruits this protein to the cereblon E3 ligase complex, leading to its ubiquitination.
  2. Degradation: Following ubiquitination, IKZF2 is targeted for degradation by the proteasome, effectively reducing its levels in Treg cells.
  3. Mechanistic Insights: Studies have shown that NVP-DKY709 enhances immune responses by decreasing the number of functional Tregs in tumor environments, thus promoting antitumor immunity .
Mechanism of Action

The mechanism of action of NVP-DKY709 involves:

  • Binding: The compound binds selectively to IKZF2 through its molecular glue properties.
  • Recruitment: It facilitates the recruitment of IKZF2 to cereblon, an E3 ubiquitin ligase component.
  • Ubiquitin-Proteasome Pathway: This interaction leads to the ubiquitination and subsequent proteasomal degradation of IKZF2, resulting in decreased Treg activity and enhanced immune response against tumors .
Physical and Chemical Properties Analysis

The physical and chemical properties of NVP-DKY709 include:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for understanding its behavior in biological systems and optimizing formulation strategies for therapeutic applications .

Applications

NVP-DKY709 has significant potential applications in cancer immunotherapy:

Molecular Mechanisms of Targeted Protein Degradation

Cereblon (CRBN)-Dependent Ubiquitin-Proteasome System Engagement

NVP-DKY709 operates as a bona fide molecular glue degrader that hijacks the ubiquitin-proteasome system (UPS) by reprogramming the E3 ubiquitin ligase complex CRL4^CRBN. This compound binds directly to the thalidomide-binding domain (TBD) of cereblon (CRBN), a substrate receptor component of the Cullin-RING ligase 4 (CRL4) complex. Upon binding, NVP-DKY709 induces conformational changes in CRBN that create a neomorphic interface capable of recruiting the transcription factor IKAROS family zinc finger 2 (IKZF2, also known as Helios), which is not a natural substrate of CRBN. This recruitment facilitates the polyubiquitination of IKZF2 by the E2 ubiquitin-conjugating enzyme, marking it for recognition and degradation by the 26S proteasome [1] [2]. The UPS dependency of this mechanism has been validated experimentally through rescue experiments where proteasome inhibitors (e.g., bortezomib) completely abrogate IKZF2 degradation, confirming the canonical proteolytic pathway [8].

Ternary Complex Formation: Structural Dynamics of DDB1:CRBN:NVP-DKY709:IKZF2

The atomic resolution of NVP-DKY709-induced ternary complex formation has been elucidated through X-ray crystallography (PDB: 7U8F and 8DEY). These structures reveal that NVP-DKY709 occupies the hydrophobic pocket within CRBN’s TBD, forming critical hydrogen bonds with residues His378 and Trp380. Simultaneously, the compound’s isoindolinone group projects outward to engage zinc finger domains 2-3 (ZF2-3) of IKZF2. The scaffold protein damaged DNA-binding protein 1 (DDB1) stabilizes the CRBN-compound interaction but does not directly contact IKZF2. Key intermolecular interactions include:

  • π-Stacking between NVP-DKY709’s benzylpiperidine group and IKZF2’s His141
  • Hydrogen bonding between the compound’s glutarimide carbonyl and Tyr106 of IKZF2’s ZF2 domain [1].

Table 1: Key Structural Parameters of the Ternary Complex

PDB IDComplex ComponentsResolution (Å)Key Interacting Residues
7U8FDDB1:CRBN:DKY709:IKZF2(ZF2)2.6CRBN:His378, Trp380; IKZF2:Tyr106
8DEYDDB1:CRBN:DKY709:IKZF2(ZF2-3)2.9CRBN:Trp380; IKZF2:His141, Cys148

This precise spatial arrangement confers selectivity for IKZF2 over structurally related IKAROS family members [1] [8].

Zinc Finger Domain-Specific Interactions Facilitating IKZF2 Recruitment

NVP-DKY709 achieves exceptional selectivity for IKZF2 degradation by exploiting a singular amino acid divergence within the zinc finger domains of IKAROS proteins. While IKZF1 and IKZF3 possess a glutamine (Gln) at position 146 of their ZF2 domains, IKZF2 contains a histidine (His141). The compound’s benzylpiperidine moiety engages His141 via π-stacking and van der Waals interactions, creating an energetically favorable interface. Mutagenesis studies confirm this mechanism:

  • Substitution of IKZF2-His141 with glutamine abolishes degradation (ΔDC₅₀ >100-fold)
  • Conversely, introducing histidine at position 146 of IKZF1 enables degradation by NVP-DKY709 [1] [8].This "histidine switch" underpins the compound’s specificity, sparing IKZF1/3 even at high concentrations (10 µM). The structural plasticity of NVP-DKY709’s piperidine-2,6-dione core allows optimal positioning for this selective interaction, as demonstrated in comparative molecular dynamics simulations [8].

Comparative Degradation Kinetics: DC₅₀ Values for IKZF2 vs. Off-Target Transcription Factors

Quantitative degradation kinetics establish NVP-DKY709 as the most potent and selective IKZF2 degrader reported. In human Jurkat T-cells, it achieves a DC₅₀ (half-maximal degradation concentration) of 4 nM for IKZF2, with maximal degradation (Dₘₐₓ) reaching 53% at 24 hours. Crucially, it exhibits minimal off-target degradation:

  • IKZF4 degradation occurs only at higher concentrations (DC₅₀ = 13 nM)
  • SALL4 degradation is negligible (DC₅₀ = 2 nM but <20% Dₘₐₓ) [10].

Table 2: Degradation Selectivity Profile of NVP-DKY709

Transcription FactorDC₅₀ (nM)Dₘₐₓ (%)Structural Basis for (Non-)Degradation
IKZF2 (Helios)453His141 engagement enables high-affinity recruitment
IKZF1 (Ikaros)>1000<5Gln146 prevents productive ternary complex
IKZF3 (Aiolos)>1000<5Gln146 prevents productive ternary complex
IKZF4 (Eos)1335Suboptimal ZF2-CRBN interface
SALL4200018Weak basal CRBN-SALL4 affinity insufficient

Notably, IKZF5 remains unaffected even at 10 µM, confirming the compound’s reliance on ZF2 domain compatibility [1] [10].

Post-Degradation Transcriptional Consequences in Immune Cell Populations

IKZF2 degradation by NVP-DKY709 triggers profound transcriptional reprogramming in immune cells, mediated through two primary mechanisms:1. Regulatory T-cell (Treg) Dysfunction:- Loss of IKZF2 destabilizes FOXP3 expression, the master regulator of Treg identity- Downregulation of immunosuppressive genes (e.g., CTLA4, IL10, TGFB1) by 60–80%- Reduced Treg suppressive capacity in co-culture assays (70% reduction at 100 nM) [1] [2]

  • Effector T-cell (Teff) Reinvigoration:
  • Elevated interferon-gamma (IFN-γ) production (3.5-fold increase at 10 nM)
  • Restoration of interleukin-2 (IL-2) secretion in exhausted CD8⁺ T-cells (EC₅₀ = 1.2 nM)
  • Upregulation of activation markers CD69 and CD25 [1] [7]

In vivo, single-cell RNA sequencing of tumor-infiltrating lymphocytes from humanized mice treated with NVP-DKY709 (100 mg/kg, 28 days) revealed:

  • Expansion of cytotoxic gene signatures (GZMB, PRF1, IFNG) in Teff clusters
  • Attenuation of Treg-associated metabolic pathways (mTORC1, oxidative phosphorylation)These changes correlate with delayed tumor growth in multiple syngeneic models, confirming functional immune potentiation [2] [7].

Properties

Product Name

Nvp-dky709

IUPAC Name

3-[6-(1-benzylpiperidin-4-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C25H27N3O3/c29-23-9-8-22(24(30)26-23)28-16-20-14-19(6-7-21(20)25(28)31)18-10-12-27(13-11-18)15-17-4-2-1-3-5-17/h1-7,14,18,22H,8-13,15-16H2,(H,26,29,30)

InChI Key

OMISHRJQMYQPMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCN(CC4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.